molecular formula C9H10BrNO B11711552 2-Bromo-6-(oxolan-2-yl)pyridine

2-Bromo-6-(oxolan-2-yl)pyridine

Cat. No.: B11711552
M. Wt: 228.09 g/mol
InChI Key: OXJJORKMGHRUEP-UHFFFAOYSA-N
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Description

2-Bromo-6-(oxolan-2-yl)pyridine is a valuable bifunctional chemical building block designed for advanced research and development, particularly in medicinal chemistry and material science. The compound features two key reactive sites: a bromo substituent on the pyridine ring and a tetrahydrofuran (oxolane) moiety. The bromine atom is a versatile handle for modern synthetic transformations, enabling efficient downstream functionalization via widely adopted cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to create complex biaryl systems . Concurrently, the oxolane (tetrahydrofuran) ring is a protected form of a carbonyl group, which can be readily deprotected to reveal an aldehyde functionality, thereby serving as a synthetic equivalent for 2-Bromo-6-formylpyridine . This makes it an indispensable precursor in the synthesis of sophisticated molecular architectures, including pharmaceutical intermediates, ligands for catalysis, and organic materials. Researchers will find this compound especially useful in projects aimed at developing active pharmaceutical ingredients (APIs), where pyridine derivatives are known to exhibit significant biological activities, and in constructing novel heterocyclic frameworks . The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-6-(oxolan-2-yl)pyridine

InChI

InChI=1S/C9H10BrNO/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1,3,5,8H,2,4,6H2

InChI Key

OXJJORKMGHRUEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 6 Oxolan 2 Yl Pyridine and Analogous Systems

Strategies for Constructing the Oxolane Moiety and its Attachment

The formation of the C-C bond between the pyridine (B92270) ring and the tetrahydrofuran (B95107) moiety is a key step in many synthetic routes. This can be achieved by either forming the tetrahydrofuran ring from a pyridine precursor with a suitable side chain or by attaching a pre-formed tetrahydrofuran ring to the pyridine core.

Synthesis via Functional Group Interconversions of Pyridine Precursors (e.g., Aldehydes, Hydroxymethyl Derivatives, Bromomethyl Derivatives)

One common approach involves the elaboration of functional groups at the 6-position of a 2-bromopyridine (B144113) core. Starting with commercially available or readily synthesized precursors such as 6-bromo-2-pyridinecarboxaldehyde, (6-bromopyridin-2-yl)methanol, or 2-bromo-6-(bromomethyl)pyridine, the oxolane ring can be constructed.

For instance, 6-bromo-2-pyridinecarboxaldehyde can serve as a key intermediate. sigmaaldrich.com A possible, though not explicitly documented, synthetic route could involve a Wittig-type reaction with a phosphorus ylide bearing a protected hydroxyl group, followed by deprotection and intramolecular cyclization. Alternatively, a Grignard reaction with a suitable reagent, followed by oxidation and cyclization, could be envisioned.

The hydroxymethyl derivative, (6-bromopyridin-2-yl)methanol, can be prepared and subsequently converted to a leaving group, such as a tosylate or a halide. This would then allow for nucleophilic substitution with a reagent that can be cyclized to form the tetrahydrofuran ring.

Furthermore, 2-bromo-6-(bromomethyl)pyridine is a versatile precursor for introducing the necessary carbon framework. Reaction with a suitable nucleophile, such as the enolate of a protected 3-hydroxypropionaldehyde, could be a viable route, followed by deprotection and cyclization.

A summary of relevant precursor syntheses is presented in the table below.

Starting MaterialReagent(s)ProductYield (%)Reference(s)
2,6-Dibromopyridine (B144722)n-Butyllithium, then DMF6-Bromo-2-pyridinecarboxaldehyde- prepchem.com
(6-Bromo-3-fluoropyridin-2-yl)methanolDess-Martin periodinane6-Bromo-3-fluoropicolinaldehyde69.4 chemicalbook.com

Note: Yields are as reported in the literature for the specific reactions cited and may not be representative of all possible reaction conditions.

Cyclization Approaches to Form the Tetrahydrofuran Ring

The direct formation of the tetrahydrofuran ring onto the pyridine scaffold is another effective strategy. This can be achieved through intramolecular cyclization reactions. For example, a pyridine derivative bearing a hydroxyl group at the appropriate position on a side chain can undergo intramolecular etherification. A specific example of this is the dearomative, intramolecular bromoetherification of carbohydrate-derived glycosyl furans to generate 6-bromo-furo[3,2-b]furans, which showcases a similar ring-forming concept. d-nb.inforesearchgate.net While not directly applied to the target molecule, this methodology highlights the feasibility of such cyclizations.

Another potential approach is the radical cascade sulfonylation/cyclization, which has been used to synthesize indole-fused pyridine derivatives. nih.gov This type of reaction could potentially be adapted to form the oxolane ring.

Introduction of the Bromine Atom and Assembly of the Pyridine Nucleus

An alternative synthetic philosophy involves the introduction of the bromine atom at a later stage of the synthesis or the construction of the pyridine ring with the desired substituents already incorporated.

Regioselective Bromination Techniques

Direct bromination of a pre-formed 2-(oxolan-2-yl)pyridine could be a straightforward approach, although controlling the regioselectivity can be challenging due to the directing effects of the pyridine nitrogen and the oxolane substituent. A common strategy to achieve regioselective halogenation of pyridines is through the corresponding N-oxide. Pyridine N-oxides are activated towards electrophilic substitution at the 2- and 4-positions.

Derivatization from Di- or Poly-Halogenated Pyridines (e.g., 2,6-Dibromopyridine)

A widely employed and versatile method for the synthesis of 2-bromo-6-substituted pyridines is the selective functionalization of 2,6-dibromopyridine. nih.gov This approach takes advantage of the differential reactivity of the two bromine atoms or the ability to perform a single substitution reaction under controlled conditions.

One common strategy is the use of organometallic reagents, such as Grignard reagents or organolithium species. For example, the reaction of 2,6-dibromopyridine with one equivalent of a suitable Grignard reagent can lead to a monosubstituted product. researchgate.netresearchgate.net Specifically, pyridenyl-2,6-bis-magnesium bromide can be formed and subsequently reacted with an appropriate electrophile. researchgate.net Similarly, treatment of 2,6-dibromopyridine with n-butyllithium at low temperatures can generate a monolithiated species, which can then be quenched with an electrophile. prepchem.com

The following table summarizes examples of monosubstitution reactions of 2,6-dibromopyridine.

ReagentProductYield (%)Reference(s)
Methylamine (B109427)2-Bromo-6-methylaminopyridine54.1 georgiasouthern.edu
Ethylamine2-Bromo-6-ethylaminopyridine52.4 georgiasouthern.edu

Note: Yields are as reported in the literature for the specific reactions cited.

Advanced Synthetic Protocols and Catalytic Considerations

Modern synthetic organic chemistry offers a variety of advanced and catalytic methods for the construction of substituted pyridines. These methods often provide higher efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional approaches.

Transition metal catalysis, particularly with palladium, rhodium, and copper, has been extensively used in pyridine synthesis. acs.orgacs.orgnih.govnih.govsnnu.edu.cnnih.govgoogle.combeilstein-journals.orgacs.orgresearchgate.nettandfonline.comacs.orgrsc.orgdntb.gov.ua For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds between a pyridine ring and various substituents. acs.orgresearchgate.net

Rhodium-catalyzed C-H activation has emerged as a potent strategy for the direct functionalization of pyridine rings. acs.orgacs.orgnih.govsnnu.edu.cnnih.gov These methods allow for the introduction of substituents at specific positions without the need for pre-functionalization. Similarly, copper-catalyzed reactions have been developed for the synthesis of substituted pyridines, often through multicomponent reactions. google.comtandfonline.comdntb.gov.ua

Recent advancements also include metal-free catalytic systems and photocatalytic methods for pyridine functionalization. researchgate.netnih.govnih.gov These approaches offer more environmentally benign alternatives to traditional metal-catalyzed reactions. For instance, purple light has been shown to promote the coupling of bromopyridines with Grignard reagents via a single electron transfer (SET) mechanism, obviating the need for a transition metal catalyst. organic-chemistry.org

The table below provides a selection of advanced catalytic methods for pyridine synthesis.

Catalyst SystemReaction TypeProduct TypeReference(s)
Rhodium complexesC-H activation/cyclizationSubstituted pyridines acs.orgacs.orgnih.govsnnu.edu.cnnih.gov
Palladium complexesCross-coupling/C-H activationSubstituted pyridines nih.govacs.orgresearchgate.netacs.orgrsc.org
Copper complexesMulticomponent reactionsSubstituted pyridines google.comtandfonline.comdntb.gov.ua

Organometallic Routes (e.g., Lithiation, Grignard Reagents)

Organometallic reagents are powerful tools for the functionalization of heterocyclic compounds, including pyridines. Lithiation and Grignard reactions are prominent examples of such methodologies that can be employed for the synthesis of 2-bromo-6-substituted pyridines.

Directed ortho-metalation (DoM) is a key strategy that utilizes a directing group to guide the deprotonation of an aromatic ring at a specific position by a strong base, typically an organolithium reagent. In the context of pyridine synthesis, a substituent can direct lithiation to an adjacent position. For instance, the selective monolithiation of 2,5-dibromopyridine has been reported, where the choice of solvent and concentration influences the position of lithium-halogen exchange. researchgate.net This approach could be adapted for the synthesis of 2-Bromo-6-(oxolan-2-yl)pyridine by starting with 2,6-dibromopyridine, performing a selective monolithiation at the 6-position, and then reacting the resulting organolithium species with a suitable electrophile to introduce the oxolanyl group, such as γ-butyrolactone. The reaction of the lithium reagent with the lactone would initially form a hemiketal which, upon workup, could potentially cyclize to the desired product.

Grignard reagents, another class of organometallic compounds, are also widely used in the synthesis of substituted pyridines. The reaction of bromopyridines with magnesium can form pyridylmagnesium halides, which can then be coupled with various electrophiles. researchgate.net A synthetic strategy for this compound could involve the preparation of a Grignard reagent from a protected 2-bromo-6-lithiopyridine or by reacting 2,6-dibromopyridine with a Grignard reagent that contains the oxolanyl moiety.

A recent development in the use of Grignard reagents is the purple light-promoted radical coupling of bromopyridines. organic-chemistry.orgnih.gov This transition-metal-free method involves the single electron transfer (SET) from the Grignard reagent to the bromopyridine, generating a pyridyl radical that then couples with the Grignard reagent. This innovative approach could potentially be applied to the synthesis of this compound by using a Grignard reagent derived from 2-halotetrahydrofuran.

Table 1: Examples of Organometallic Reactions for Pyridine Functionalization

Starting MaterialReagent(s)ProductYield (%)Reference
2,5-Dibromopyridinen-Butyllithium5-Bromo-2-lithiopyridine- researchgate.net
2-BromopyridineAlkyl/Aryl Grignard Reagents2-Alkyl/ArylpyridinesVarious organic-chemistry.orgnih.gov
2,6-DibromopyridineMagnesium, Benzaldehyde2,6-bis-(Phenylhydroxymethyl)-pyridine- researchgate.net

Catalyst-Free Synthetic Approaches

The development of catalyst-free synthetic methods is a significant goal in green chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of substituted pyridines, several catalyst-free multicomponent reactions have been reported. These reactions often proceed by combining readily available starting materials in a one-pot fashion, leading to the formation of complex molecules with high atom economy.

One such approach involves the reaction of acetophenone derivatives, malononitrile, aldehyde derivatives, and ammonium carbonate under solvent-free conditions to produce substituted 2-aminopyridines. georgiasouthern.edu While this specific example leads to an amino-substituted pyridine, the underlying principle of combining multiple components without a catalyst to construct the pyridine ring could be adapted. For the synthesis of this compound, a catalyst-free multicomponent strategy might involve a starting material already containing the oxolanyl group or a precursor that can be readily converted to it.

Another example of a catalyst-free synthesis is the preparation of pyridine-2,6-bis(2-bromo-propane-1,3-dione) and its derivatives. scirp.orgresearchgate.netscirp.org This method highlights the feasibility of introducing bromine atoms and other functionalities onto the pyridine ring system without the need for a metal catalyst. While not a direct synthesis of the target compound, it demonstrates the potential for catalyst-free functionalization of the pyridine core.

Table 2: Examples of Catalyst-Free Reactions for Pyridine Synthesis

Reactant 1Reactant 2Reactant 3Reactant 4Product TypeReference
Acetophenone derivativesMalononitrileAldehyde derivativesAmmonium carbonateSubstituted 2-aminopyridines georgiasouthern.edu
Pyridine-2,6-bis(1,3-dicarbonyl)N-Bromosuccinimide--Pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) scirp.orgresearchgate.netscirp.org

Multi-Component and Domino Reaction Sequences

Multi-component reactions (MCRs) and domino reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, thereby minimizing waste and saving time and resources. windows.netacsgcipr.org These reactions are particularly valuable in heterocyclic chemistry for the synthesis of diverse molecular scaffolds.

The synthesis of substituted pyridines can be achieved through various MCRs. For example, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reaction of 2-azadienes, which are generated in situ. georgiasouthern.edu This approach demonstrates the power of MCRs in rapidly assembling the pyridine ring with multiple substituents. For the synthesis of this compound, a hypothetical MCR could involve a component carrying the bromo-pyridyl fragment and another component with the oxolanyl group, or precursors that generate these functionalities during the reaction cascade.

Domino reactions, also known as tandem or cascade reactions, involve a series of intramolecular or intermolecular transformations that occur sequentially without the need to isolate intermediates. The synthesis of fused aromatic n-heterocycles has been achieved through domino site-selective palladium-catalyzed C-C and C-N coupling reactions. researchgate.net While this example involves a catalyst, the principle of a domino sequence can also be applied in catalyst-free systems. A potential domino strategy for this compound could involve the initial formation of a substituted pyridine ring followed by a spontaneous cyclization or rearrangement to introduce the oxolanyl moiety.

Reactivity and Chemical Transformations of 2 Bromo 6 Oxolan 2 Yl Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 2-Bromo-6-(oxolan-2-yl)pyridine is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules.

Palladium catalysts are exceptionally effective in activating the C-Br bond of 2-bromopyridines, initiating a catalytic cycle that allows for coupling with a wide range of organometallic reagents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org For 2-bromopyridines, this reaction is widely used to introduce aryl, heteroaryl, or alkenyl substituents. researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. researchgate.net For instance, a ligand-free Pd(OAc)2-catalyzed Suzuki reaction has been developed for the construction of 2-aryl-substituted pyridine (B92270) derivatives in aqueous isopropanol. researchgate.net The presence of substituents on the pyridine ring can influence the reaction's efficiency. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

CatalystLigandBaseSolventCoupling PartnerProduct TypeReference
Pd(OAc)₂NoneK₂CO₃Isopropanol/WaterArylboronic acid2-Arylpyridine researchgate.net
Pd(PPh₃)₄PPh₃Na₂CO₃ToluenePhenylboronic acid2-Phenylpyridine beilstein-journals.org
CataXCium A Pd G3CataXCium AK₃PO₄Dioxane/WaterBenzylboronic ester2-Benzylpyridine

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and has been successfully applied to 2-bromopyridine (B144113) to synthesize unsymmetrical 2,2'-bipyridines. wikipedia.org The mechanism involves oxidative addition, transmetalation with the organozinc compound, and reductive elimination. The preparation of the organozinc reagent is a key step in this process. orgsyn.org

Table 2: General Scheme for Negishi Coupling of 2-Bromopyridine

CatalystCoupling PartnerProduct TypeReference
Pd(PPh₃)₄Organozinc Halide2-Substituted Pyridine wikipedia.org
Ni(dppe)Cl₂Arylzinc Chloride2-Arylpyridine researchgate.net

The Stille coupling utilizes an organotin reagent to couple with an organohalide under palladium catalysis. organic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. libretexts.orgorganic-chemistry.org This method has been used for the cross-coupling of unactivated secondary alkyl azastannatranes with aryl halides, including 2-bromopyridine, with retention of stereochemistry. nih.gov

Copper-catalyzed reactions, particularly C-N bond-forming reactions, are also applicable to 2-bromopyridines. For instance, a selective copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine (B144722) and various amines has been developed to synthesize 6-substituted 2-bromopyridine compounds. Copper(II) complexes with substituted pyridines have also been synthesized and characterized. au.dk

Carbon-Hydrogen (C-H) Bond Functionalization Processes

Direct C-H bond functionalization represents an atom-economical approach to introduce new functional groups. While specific examples for this compound are scarce, research on related pyridine derivatives suggests the feasibility of such transformations. For instance, palladium-catalyzed direct C-H arylation of pyridine N-oxides has been used to synthesize asymmetrically substituted terpyridines. researchgate.net The development of directing groups that can be removed or functionalized is an active area of research to enhance the applicability of C-H functionalization. researchgate.net

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, although it is generally less reactive than in other positions due to the electron-withdrawing nature of the nitrogen atom. Nevertheless, by reacting 2-bromopyridine with various nucleophiles, the bromine atom can be replaced by groups derived from sulfur, oxygen, carbon, and nitrogen. For example, reactions with thiophenol, benzyl (B1604629) alcohol, and sodium amide can lead to the formation of 2-phenylthiopyridine, 2-benzyloxypyridine, and 2-aminopyridine, respectively.

Carbon-Nitrogen (C-N) Bond Forming Reactions

The formation of C-N bonds is a crucial transformation in the synthesis of many biologically active compounds and materials. Metal-catalyzed C-N bond-forming reactions are a powerful tool for synthesizing substituted 2-aminopyridines from 2-bromopyridines. Both palladium and copper catalysts are commonly employed for these transformations. For example, a selective copper-catalyzed amination of 2,6-dibromopyridine has been reported. Microwave-assisted copper-catalyzed amination of halopyridines provides a practical route to substituted 2,6-diaminopyridines. georgiasouthern.edu

Table 3: Examples of C-N Bond Forming Reactions with Bromopyridines

Starting MaterialReagentCatalyst SystemProductReference
2,6-DibromopyridineMethylamine (B109427)- (Pressure tube)2-Bromo-6-methylaminopyridine georgiasouthern.edu
2,6-DibromopyridineVarious AminesCopper Catalyst6-Substituted 2-Bromopyridine

Other Selective Bond Formations (e.g., C-O, C-C)

Beyond the well-established cross-coupling reactions, the bromine atom in this compound can participate in other selective bond-forming reactions. Palladium-catalyzed C-Br bond activation can lead to the formation of new C-C bonds through coupling with various partners. rsc.org For instance, C-Br bond activation followed by a C-C coupling reaction has been used to synthesize new seven-membered palladacycles. rsc.org The formation of C-O bonds can be achieved through nucleophilic substitution with alkoxides, although this often requires harsh conditions.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-6-(oxolan-2-yl)pyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, enabling the confirmation of the pyridine (B92270) and oxolane ring systems and their substitution pattern.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit characteristic signals for both the pyridine and the oxolane (tetrahydrofuran) moieties. The aromatic region will display signals for the three protons on the pyridine ring. Due to the substitution pattern, these protons form an AMX spin system. The proton at the C4 position is expected to appear as a triplet, while the protons at the C3 and C5 positions would appear as doublets.

The oxolane ring protons will present more complex splitting patterns. The proton at the C2' position, being adjacent to both the pyridine ring and an oxygen atom, is expected to be the most deshielded of the aliphatic protons. The remaining methylene (B1212753) protons of the oxolane ring will appear as multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.60tH-4 (Pyridine)
~7.45dH-3 (Pyridine)
~7.30dH-5 (Pyridine)
~5.00tH-2' (Oxolane)
~4.00 - 3.80mH-5' (Oxolane)
~2.20 - 1.90mH-3', H-4' (Oxolane)
Note: These are predicted values based on the analysis of similar substituted pyridines and tetrahydrofurans. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The pyridine ring carbons will appear in the downfield region, with the carbon bearing the bromine atom (C2) and the carbon attached to the oxolane ring (C6) showing characteristic chemical shifts. The carbons of the oxolane ring will be observed in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~162C6 (Pyridine)
~142C2 (Pyridine)
~139C4 (Pyridine)
~128C5 (Pyridine)
~120C3 (Pyridine)
~80C2' (Oxolane)
~69C5' (Oxolane)
~33C3' (Oxolane)
~26C4' (Oxolane)
Note: These are predicted values based on the analysis of related 2-substituted pyridines and 2-substituted tetrahydrofurans. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The spectra are expected to show characteristic absorption bands corresponding to the vibrations of the pyridine ring, the C-Br bond, and the C-O-C ether linkage of the oxolane ring.

Key expected vibrational frequencies include:

Pyridine ring C=N and C=C stretching vibrations: Typically observed in the 1600-1400 cm⁻¹ region.

C-H stretching vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the oxolane ring are found below 3000 cm⁻¹.

C-O-C stretching vibrations: The ether linkage in the oxolane ring will give rise to a strong absorption band, typically around 1100-1050 cm⁻¹.

C-Br stretching vibration: This will appear in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation analysis can provide further structural information. Expected fragmentation pathways include the loss of the oxolanyl radical and cleavage of the pyridine ring, leading to characteristic fragment ions that can be used to confirm the structure.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its purification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of substituted pyridines. A C18 column is typically employed as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The retention time of the compound can be adjusted by varying the composition of the mobile phase. For related compounds like 2-bromopyridine (B144113), a mobile phase of acetonitrile and water with a phosphoric acid modifier has been used. rsc.org For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. rsc.org

Preparative High-Performance Liquid Chromatography (Preparative HPLC)

For obtaining high-purity samples of this compound for research purposes, preparative HPLC is the method of choice. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle larger sample quantities. The scalability of analytical HPLC methods allows for their adaptation to preparative separations for the isolation of the main compound from any impurities. rsc.org

Computational and Theoretical Investigations of 2 Bromo 6 Oxolan 2 Yl Pyridine

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties.

Electronic Structure Analysis

Electronic structure analysis provides insights into the distribution of electrons within a molecule, which is fundamental to understanding its reactivity and properties.

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimate of partial atomic charges. This information would help in identifying electrophilic and nucleophilic sites within 2-Bromo-6-(oxolan-2-yl)pyridine. However, it is known that Mulliken charges can be sensitive to the choice of basis set used in the calculation.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the oxolane ring, and positive potential near the hydrogen atoms.

Electron Localization and Bonding Analysis

These analyses provide a deeper understanding of the nature of chemical bonds within a molecule.

Electron Localization Function (ELF): The ELF is a method used to visualize regions in a molecule where electron pairs are localized, such as covalent bonds and lone pairs. The ELF value ranges from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization. An ELF analysis of this compound would allow for a detailed characterization of the covalent bonds within the pyridine and oxolane rings, as well as the C-Br bond.

Localized Orbital Locator (LOL): Similar to ELF, the LOL is another tool for identifying regions of high electron localization. It is particularly useful for distinguishing between different types of chemical bonds and lone pairs.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule.

If this compound were to be investigated as a potential inhibitor of an enzyme, for example, molecular docking studies would be performed to predict its binding pose within the active site of the enzyme. The results would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex.

Mechanistic Pathways Elucidation Through Computational Modeling

Computational modeling can be used to study the mechanism of chemical reactions, providing a detailed, step-by-step description of how reactants are converted into products. This involves calculating the energies of reactants, transition states, and products to determine the most likely reaction pathway.

For a molecule like this compound, which contains several reactive sites, computational modeling could be used to elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These studies would provide valuable information for optimizing reaction conditions and designing new synthetic routes.

Conclusion and Outlook in 2 Bromo 6 Oxolan 2 Yl Pyridine Research

Summary of Synthetic Advances and Reactive Potentials

The synthesis of 2-Bromo-6-(oxolan-2-yl)pyridine, while not extensively documented in dedicated studies, can be approached through established methodologies for creating unsymmetrically disubstituted pyridines. A common strategy involves the diazotization of a corresponding aminopyridine precursor, a method widely used for the synthesis of 2-bromopyridines. chemicalbook.com For instance, the synthesis of 2-bromo-6-methylpyridine (B113505) often starts from 2-amino-6-methylpyridine. chemicalbook.com Analogously, one could envision the synthesis of this compound starting from 2-amino-6-(oxolan-2-yl)pyridine. Another viable route could be the selective functionalization of 2,6-dibromopyridine (B144722). georgiasouthern.edu By carefully controlling reaction conditions, one bromine atom can be selectively replaced by the oxolane group, leaving the other for further transformations. For example, the reaction of 2,6-dibromopyridine with methylamine (B109427) under pressure and heat has been used to synthesize 2-bromo-6-methylaminopyridine. georgiasouthern.edu

The reactive potential of this compound is largely dictated by the presence of the bromine atom at the 2-position of the pyridine (B92270) ring. This bromine atom is a versatile handle for a variety of cross-coupling reactions, which are fundamental for the construction of more complex molecular architectures. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are expected to proceed efficiently at this position, allowing for the introduction of aryl, alkynyl, and vinyl groups, respectively. mdpi.comnih.gov The reactivity of the C-Br bond is well-established for various 2-bromopyridine (B144113) derivatives, making it a reliable tool for derivatization. Furthermore, the bromine can be displaced by various nucleophiles, opening avenues for the introduction of a wide range of functional groups.

Current Challenges and Emerging Opportunities in Derivatization

Despite the promising reactive potential, the derivatization of this compound is not without its challenges. One of the primary hurdles is the potential for side reactions involving the oxolane ring, which may not be stable under harsh reaction conditions. The ether linkage in the tetrahydrofuran (B95107) moiety could be susceptible to cleavage under strongly acidic or basic conditions, which are sometimes employed in cross-coupling reactions.

Emerging opportunities in derivatization lie in the development of milder and more selective catalytic systems. The use of modern, highly active palladium catalysts with sophisticated ligand systems can enable cross-coupling reactions to be carried out under neutral or near-neutral conditions, thus preserving the integrity of the oxolane ring. mdpi.com Furthermore, recent advancements in C-H activation chemistry could provide novel pathways for functionalizing the pyridine ring at other positions, offering access to a wider range of derivatives. The selective functionalization of pyridones, including brominated derivatives, has shown that C-H activation can be directed to specific positions on the pyridine ring. snnu.edu.cn

Another area of opportunity is the exploration of the stereochemistry of the oxolane ring. The chiral center at the 2-position of the tetrahydrofuran moiety can be leveraged to induce stereoselectivity in subsequent reactions or to create chiral ligands for asymmetric catalysis.

Future Directions in Applied Research (e.g., Catalysis, Advanced Materials)

The unique structural features of this compound make it a promising candidate for various applications in applied research, particularly in catalysis and the development of advanced materials.

In the field of catalysis , derivatives of this compound, where the bromine atom is replaced by a coordinating group, can serve as novel ligands for transition metal catalysts. The combination of the pyridine nitrogen and the ether oxygen of the oxolane ring could create a bidentate or even a tridentate coordination environment, depending on the nature of the substituent at the 6-position. Such ligands could find applications in a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The synthesis of related bipyridine ligands and their application in catalysis is an active area of research. georgiasouthern.edupharmaffiliates.com

In advanced materials , the incorporation of this compound or its derivatives into polymeric or supramolecular structures could lead to materials with interesting properties. The polar oxolane group could enhance solubility and processability, while the rigid pyridine core can contribute to thermal stability and defined structural motifs. The ability to functionalize the pyridine ring allows for the tuning of the electronic and photophysical properties of these materials, making them potentially useful in organic electronics or as sensors. Pyridine-modified covalent organic frameworks (COFs) have shown enhanced stability, highlighting the potential of pyridine derivatives in materials science. rsc.org

Synergistic Approaches Combining Experimental and Computational Studies

To unlock the full potential of this compound, a synergistic approach that combines experimental synthesis and characterization with computational modeling is crucial. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. mdpi.com

For instance, computational modeling can be used to:

Predict the most favorable sites for electrophilic or nucleophilic attack, guiding the design of derivatization strategies.

Elucidate the mechanism of catalytic reactions involving ligands derived from this compound, helping to optimize reaction conditions and catalyst design.

Simulate the electronic and optical properties of materials incorporating this moiety, accelerating the discovery of new functional materials.

Experimental validation of these computational predictions is essential to build a robust understanding of the system. The combination of experimental and computational approaches has been successfully applied to study various aspects of pyridine chemistry, from reaction mechanisms to the properties of coordination polymers. mdpi.comnih.gov This integrated approach will undoubtedly accelerate the exploration of this compound and its derivatives, paving the way for new discoveries and applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Bromo-6-(oxolan-2-yl)pyridine, and how can reaction yields be optimized?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, Meerwein arylation using 2-bromopyridine derivatives (e.g., 2-bromo-6-methylpyridine) with oxolan-containing aryl precursors can introduce the oxolan-2-yl group . Key optimization parameters include:

  • Catalyst selection (e.g., Ni or Pd-based catalysts for coupling reactions) .
  • Solvent choice (polar aprotic solvents like DMF or THF enhance reactivity).
  • Temperature control (e.g., reflux conditions for improved kinetics). Purification via flash chromatography (heptane-EtOAc gradients) ensures high purity, as demonstrated in analogous syntheses of brominated pyridines .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are ambiguities resolved?

  • 1H/13C NMR : Assign signals by comparing with literature data for structurally similar compounds (e.g., 2-bromo-6-(4-chlorophenyl)pyridine ). The oxolan-2-yl group’s protons resonate between δ 1.8–2.5 ppm (multiplet) and δ 3.5–4.0 ppm (oxolane oxygen proximity) .
  • X-ray crystallography : Use SHELX programs for structure refinement, particularly for resolving ambiguities in stereochemistry or bond lengths . High-resolution data (≤ 0.8 Å) minimizes errors in electron density maps.

Q. What safety protocols are critical when handling this compound?

  • Store in airtight containers at 2–8°C to prevent decomposition .
  • Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects and bromine volatility .
  • Avoid contact with oxidizing agents to prevent hazardous reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the oxolan-2-yl group influence the reactivity of this compound in cross-coupling reactions?

The oxolan-2-yl group introduces steric hindrance near the bromine atom, potentially slowing oxidative addition in Pd-catalyzed couplings. Electronically, the oxygen in oxolan donates electron density via resonance, activating the pyridine ring for nucleophilic substitution but deactivating it for electrophilic reactions. Comparative studies with 2-Bromo-6-methylpyridine (less steric bulk) show lower yields in Suzuki-Miyaura couplings for the oxolan derivative, necessitating higher catalyst loadings or microwaves to overcome steric barriers .

Q. What computational strategies (e.g., DFT) can predict decomposition pathways of this compound under thermal stress?

Density Functional Theory (DFT) calculations can model bond dissociation energies (BDEs) and transition states. For example, studies on triazolopyridines show that C-Br bond cleavage (BDE ≈ 65 kcal/mol) precedes carbene formation, leading to cyclopropane derivatives . Apply similar protocols using Gaussian or ORCA software to simulate thermolysis pathways, focusing on the stability of intermediates like pyridylcarbenes .

Q. How can contradictions in crystallographic data for derivatives of this compound be resolved?

Contradictions often arise from twinning or poor data resolution. Strategies include:

  • Re-measuring data at synchrotron facilities for higher resolution.
  • Using SHELXL’s TWIN/BASF commands to model twinning .
  • Cross-validating with spectroscopic data (e.g., comparing experimental vs. calculated NMR shifts) .

Q. What role does this compound play in the synthesis of chiral ligands for asymmetric catalysis?

The compound serves as a precursor for bipyridine ligands. For example, coupling with 2-amino-6-methylpyridine via Buchwald-Hartwig amination yields N,N’-bis-pyridyl ligands, which coordinate to metals like Ru or Ni for enantioselective catalysis . Key steps include:

  • Optimizing ligand-to-metal ratios (1:1 or 2:1).
  • Screening chiral auxiliaries (e.g., (1R,2R)-diaminocyclohexane) to enhance stereoselectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for reactions involving this compound?

Discrepancies may stem from:

  • Purity of starting materials : Impurities in bromopyridines reduce yields; use GC-MS/HPLC to verify ≥98% purity .
  • Reaction scale : Micromolar vs. millimolar scales affect heat/mass transfer; replicate conditions from literature precisely .
  • Catalyst deactivation : Trace moisture or oxygen poisons Pd catalysts; employ Schlenk techniques for air-sensitive reactions .

Methodological Resources

  • Synthesis : Follow protocols for analogous compounds like 2-bromo-6-(4-chlorophenyl)pyridine .
  • Crystallography : Use SHELX-97 for refinement and PLATON for validation .
  • Computational Modeling : Refer to DFT studies on pyridylcarbene intermediates .

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